molecular formula C12H8O4 B3273870 4-(2-Formylfuran-3-YL)benzoic acid CAS No. 597565-49-6

4-(2-Formylfuran-3-YL)benzoic acid

Cat. No.: B3273870
CAS No.: 597565-49-6
M. Wt: 216.19 g/mol
InChI Key: FFRLLLWITZHGDQ-UHFFFAOYSA-N
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Description

4-(2-Formylfuran-3-yl)benzoic acid is a high-value synthetic intermediate designed for advanced research and development. This compound features a unique molecular architecture containing both a benzoic acid and a formylfuran moiety on a single scaffold, making it a versatile bifunctional building block in organic synthesis and medicinal chemistry . The presence of two distinct reactive sites—the carboxylic acid and the aldehyde group—enables researchers to employ this compound in parallel synthesis strategies, particularly in the construction of diverse heterocyclic libraries. The furan ring, a common motif in bioactive molecules and functional materials, can contribute to the electronic properties and binding characteristics of the final synthetic target . This reagent is structurally related to other formyl-substituted furan derivatives which have been utilized in the synthesis of complex organic molecules, including isocoumarins and other fused heterocyclic systems with potential biological activity . Its precise molecular weight and structural formula should be confirmed via analytical techniques such as NMR and LC-MS upon receipt. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used as a food additive, cosmetic ingredient, or for any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(2-formylfuran-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-7-11-10(5-6-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRLLLWITZHGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(OC=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693001
Record name 4-(2-Formylfuran-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597565-49-6
Record name 4-(2-Formylfuran-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

4-(2-Formylfuran-3-YL)benzoic acid has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, suggesting potential use in developing new antibiotics .
  • Anticancer Properties: Research indicates that this compound can induce apoptosis in cancer cell lines, particularly through modulation of apoptotic pathways. For instance, derivatives have been tested against breast cancer cell lines, showing promising results in inhibiting cell growth .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules: It is used in the preparation of more complex heterocyclic compounds, which are essential in drug discovery and development.
  • Reagent in Chemical Reactions: The carboxylic acid group allows for various reactions such as esterification and amidation, expanding its utility in synthetic chemistry .

Materials Science

In materials science, this compound is explored for:

  • Polymer Development: Its derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Sensors and Electronics: The unique electronic properties of furan-containing compounds make them suitable for applications in organic electronics and sensors .

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound derivatives against strains such as MRSA and E. coli. Results indicated significant inhibitory effects, supporting further exploration as a lead compound for antibiotic development.

Cancer Cell Studies

In vitro studies demonstrated that certain derivatives led to substantial growth inhibition in MDA-MB-231 breast cancer cells. The mechanism was linked to cell cycle arrest at specific concentrations, indicating potential use as an anticancer agent.

Neuroprotective Research

Preliminary findings suggest that derivatives may offer neuroprotective effects by modulating adenosine receptors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(2-Formylfuran-3-YL)benzoic acid with three structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound 597565-49-6 C₁₂H₈O₅ 232.193 Benzoic acid, formyl furan Synthetic intermediate, research use
Caffeic Acid 331-39-5* C₉H₈O₄ 180.16 Dihydroxybenzene, propenoic acid Supplements, cosmetics, pharmacology
4-Formylfuran-2-carboxylic acid 1784641-78-6 C₆H₄O₄ 140.094 Formyl furan, carboxylic acid Organic synthesis, safety studies
Ethyl 3-(4-methoxynaphthalen-1-yl)prop-2-enoate 15971-31-0 C₁₆H₁₆O₃ 256.296 Ester, methoxynaphthalene Synthetic precursor, fine chemicals

*CAS for Caffeic Acid inferred from .

Key Differences and Implications

Functional Groups and Reactivity: The target compound combines a benzoic acid group with a formyl-substituted furan, enabling participation in condensation reactions (e.g., Schiff base formation) and nucleophilic substitutions. In contrast, Caffeic Acid (3,4-dihydroxycinnamic acid) contains phenolic hydroxyl groups and a conjugated double bond, making it a potent antioxidant . 4-Formylfuran-2-carboxylic acid lacks the benzoic acid moiety but shares the formyl and carboxylic acid groups on a furan ring, resulting in lower molecular weight and distinct solubility properties . The Ethyl ester compound features a methoxynaphthalene group and an ester, favoring lipophilicity and applications in fragrance or polymer chemistry .

Applications :

  • While This compound is primarily a research chemical, Caffeic Acid has well-documented roles in nutrition and skincare due to its antioxidant properties .
  • 4-Formylfuran-2-carboxylic acid ’s safety data (e.g., skin/eye irritation protocols ) highlight its handling requirements, whereas such data are absent for the target compound.

Biological Activity

4-(2-Formylfuran-3-YL)benzoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound consists of a benzoic acid moiety substituted with a furan ring containing a formyl group. The molecular formula is C12H10O3, and it exhibits both hydrophilic and lipophilic characteristics due to its functional groups.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals, thus protecting cells from oxidative stress. Studies have shown that derivatives of benzoic acid can enhance the activity of cellular antioxidant systems, particularly through the modulation of protein degradation pathways such as the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP) .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against various pathogens. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, including drug-resistant Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. It inhibits the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This action suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Anticancer Potential

Studies exploring the anticancer properties of benzoic acid derivatives indicate that this compound may induce apoptosis in cancer cells. The activation of specific signaling pathways related to cell cycle regulation and apoptosis has been observed, marking it as a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antioxidant activity in cellular models, enhancing proteasome and lysosomal functions at concentrations below cytotoxic levels .
Study 2Evaluated antimicrobial activity against MRSA, showing effective inhibition at low concentrations .
Study 3Investigated anti-inflammatory effects, revealing reduced cytokine levels in treated cells compared to controls .
Study 4Assessed anticancer effects, reporting apoptosis induction in various cancer cell lines .

The biological activities of this compound can be attributed to its interaction with multiple molecular targets:

  • Antioxidant Mechanism : The compound donates hydrogen atoms from hydroxyl groups, effectively neutralizing free radicals.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall integrity and interferes with metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Mechanism : By inhibiting pro-inflammatory cytokine production, it modulates immune responses.
  • Anticancer Mechanism : Induces apoptosis via activation of caspases and modulation of cell cycle regulators.

Q & A

Q. What synthetic routes are recommended for the preparation of 4-(2-Formylfuran-3-YL)benzoic acid?

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Friedel-Crafts acylation : Acylation of a furan derivative using benzoic acid precursors, followed by formylation at the 2-position of the furan ring. Reaction conditions (e.g., AlCl₃ as a catalyst, dichloromethane solvent) must be optimized to avoid side reactions .
  • Cross-coupling reactions : Palladium-catalyzed coupling of pre-functionalized furan and benzoic acid fragments, ensuring regioselectivity at the 3-yl position of the furan ring.
  • Post-synthetic modifications : Oxidation of hydroxymethyl groups to formyl groups using mild oxidizing agents like pyridinium chlorochromate (PCC) to preserve acid-sensitive functional groups .

Q. How can researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is essential:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% as per commercial standards, though lab-synthesized batches may require further purification) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the formyl group (δ ~9.8 ppm for aldehyde protons) and benzoic acid moiety (δ ~12-13 ppm for carboxylic acid protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 216.1 (C₁₂H₈O₄) .

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 216.1°C vs. conflicting literature values) be resolved experimentally?

Discrepancies often arise from differences in sample purity, crystallization solvents, or measurement techniques. To address this:

  • Recrystallization : Purify the compound using solvents like ethanol/water mixtures and compare melting points across batches.
  • Differential Scanning Calorimetry (DSC) : Provides precise melting ranges and detects polymorphic forms, which may explain variations .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., 4-(5-Nitrofuran-2-yl)benzaldehyde, mp 123–124°C) to identify trends in substituent effects on thermal stability .

Q. What computational methods are effective in predicting the reactivity of the formyl and benzoic acid functional groups?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the formyl group’s carbonyl carbon is highly electrophilic, making it prone to nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Model interactions in solvent environments (e.g., aqueous vs. DMSO) to predict solubility and aggregation behavior, critical for biological assays .
  • Docking Studies : Assess binding affinity with biological targets (e.g., enzymes) by simulating interactions between the formyl group and active-site residues .

Q. What challenges arise in designing derivatives of this compound for enzyme inhibition studies?

Key challenges include:

  • Steric hindrance : Bulky substituents on the furan ring may reduce binding efficiency. Derivatives like 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid demonstrate how steric effects modulate activity .
  • Acid stability : The benzoic acid group may undergo pH-dependent ionization, affecting bioavailability. Prodrug strategies (e.g., esterification) can mitigate this .
  • Synthetic complexity : Multi-step routes (e.g., introducing sulfonamide or trifluoromethyl groups) require rigorous optimization to maintain yield and purity .

Methodological Considerations

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility of intermediates.
  • Catalyst screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) for greener and more efficient acylation .
  • In-line monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress in real time .

Q. What strategies are recommended for analyzing biological activity while minimizing false positives?

  • Counter-screening : Include negative controls (e.g., benzoic acid alone) to rule out non-specific effects from the core structure.
  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing the formyl group with nitro or cyano groups) to isolate pharmacophoric features .
  • Metabolic stability assays : Use liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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